2-Acetylnicotinic acid chloride
Description
Overview of Acyl Halides as Activated Carboxylic Acid Derivatives in Synthetic Chemistry
Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by replacing the hydroxyl (-OH) group with a halide, such as chlorine. wikipedia.org This substitution transforms the relatively stable carboxylic acid into a highly reactive derivative. fiveable.meteachy.app The general structure is R-CO-X, where R is an organic substituent, and X is a halogen. Acyl chlorides (R-CO-Cl) are the most frequently used type due to their optimal balance of reactivity and stability for synthetic applications. wikipedia.org
The high reactivity of acyl halides stems from the electronic properties of the carbonyl group (C=O) and the attached halogen. fiveable.me The halogen is an excellent leaving group, and its electron-withdrawing nature makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. fiveable.meteachy.app This inherent reactivity allows acyl halides to participate in a wide range of nucleophilic acyl substitution reactions, which are fundamental transformations in organic synthesis. fiveable.me
Common reactions involving acyl halides include:
Hydrolysis: Reaction with water to form the parent carboxylic acid. wikipedia.org
Esterification: Reaction with alcohols to produce esters. qorganica.es This is often a preferred method for ester synthesis and may be conducted in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. byjus.com
Amidation: Reaction with ammonia (B1221849) or primary/secondary amines to yield amides. qorganica.eslibretexts.org
Anhydride (B1165640) Formation: Reaction with a carboxylate salt to form an acid anhydride. fiveable.meteachy.app
Friedel-Crafts Acylation: Reaction with aromatic compounds, like benzene, in the presence of a Lewis acid catalyst to form aryl ketones. teachy.app
The conversion of a carboxylic acid to an acyl chloride is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org These reagents convert the hydroxyl group into a better leaving group, facilitating the substitution by the chloride ion. libretexts.org Due to their high reactivity, acyl chlorides must be handled with care, often under anhydrous conditions, as they readily react with moisture in the air. qorganica.eschemguide.co.uk
Table 1: Comparison of Common Chlorinating Agents for Carboxylic Acid Activation
| Reagent | Formula | Byproducts | Key Features |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | SO₂(g), HCl(g) | Gaseous byproducts are easily removed. libretexts.org |
| Oxalyl Chloride | (COCl)₂ | CO(g), CO₂(g), HCl(g) | Also produces gaseous byproducts; can be used under milder conditions. libretexts.org |
| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl(g) | A strong chlorinating agent; byproduct (POCl₃) has a high boiling point. byjus.com |
| Phosphorus Trichloride (B1173362) | PCl₃ | H₃PO₃ | Yields phosphorous acid as a byproduct. wikipedia.org |
Significance of Nicotinic Acid and its Derivatives in Advanced Organic Synthesis
Nicotinic acid, also known as niacin or vitamin B3, is a pyridine-3-carboxylic acid. wikipedia.org Beyond its essential role as a human nutrient involved in critical metabolic processes, its derivatives are foundational building blocks in medicinal chemistry and materials science. wikipedia.orgontosight.ainih.gov The pyridine ring is a common scaffold in many biologically active compounds, and the carboxylic acid group provides a convenient handle for chemical modification. wikipedia.orgnih.gov
The applications of nicotinic acid derivatives are extensive and varied:
Pharmaceuticals: The nicotinic acid framework is present in drugs for treating a range of conditions. chemistryjournal.netresearchgate.net For example, derivatives have been synthesized and evaluated as anti-inflammatory, analgesic, and antimicrobial agents. mdpi.comresearchgate.netnih.govnih.gov They are also investigated for their potential in treating neurological disorders, dyslipidemia, and cardiovascular diseases. ontosight.airesearchgate.netnih.gov
Agrochemicals: Many herbicides and insecticides are synthesized using nicotinic acid derivatives as key intermediates. google.com
Coordination Chemistry: The nitrogen atom in the pyridine ring can coordinate with metal ions, making these derivatives useful as ligands in the synthesis of coordination complexes and catalysts.
Synthetic strategies often involve modifying the carboxylic acid group or substituting other positions on the pyridine ring. nih.gov The acid can be converted into esters, amides, or the highly reactive nicotinoyl chloride to facilitate further reactions. mdpi.comgoogle.comprepchem.com This versatility allows chemists to systematically alter the structure of the parent molecule to fine-tune its biological activity or physical properties. nih.gov
Academic Rationale for Investigating 2-Acetylnicotinic Acid Chloride
The academic interest in 2-Acetylnicotinic acid chloride is driven by its potential as a trifunctional building block in organic synthesis. The molecule combines three distinct and synthetically useful features onto a single, relatively simple scaffold:
An Acyl Chloride Group: This provides a site of high and predictable reactivity for nucleophilic acyl substitution. evitachem.comfiveable.me It allows for the facile construction of esters, amides, and other carboxylic acid derivatives under standard conditions. evitachem.comqorganica.es
A Pyridine Ring: The nitrogen atom in the pyridine ring serves as a basic site and a potential metal-coordinating ligand. wikipedia.org It also influences the electronic properties and reactivity of the attached functional groups. The pyridine scaffold itself is a well-established pharmacophore found in numerous bioactive molecules. ontosight.airesearchgate.net
An Acetyl Group: This ketone functionality at the 2-position offers a secondary site for chemical modification. It can undergo a variety of reactions, such as condensation, reduction to an alcohol, or conversion to other functional groups, providing a route to more complex and diverse molecular architectures. evitachem.com
The investigation of this compound allows researchers to explore the interplay between these functional groups and harness their combined reactivity. It serves as a valuable intermediate for the synthesis of novel pharmaceuticals, agrochemicals, and functional materials. evitachem.comgoogle.com For instance, it can be used to introduce the 2-acetylnicotinoyl moiety into larger molecules to explore new biological activities or material properties. evitachem.com
Historical Context of Related Pyridine Acyl Halide Chemistry
The chemistry of pyridine acyl halides is intrinsically linked to the broader development of heterocyclic chemistry. Early investigations into nicotinic acid and its derivatives laid the groundwork for understanding the reactivity of the pyridine nucleus. A pivotal step was the development of methods to activate the carboxylic acid group at the 3-position. The preparation of nicotinoyl chloride, typically by treating nicotinic acid with thionyl chloride, was a significant advancement, providing a highly reactive intermediate for the synthesis of amides and esters. mdpi.comgoogle.comprepchem.com
The introduction of other substituents onto the pyridine ring, such as in 2-acetylnicotinic acid, is a more recent development, reflecting the growing sophistication of synthetic methods. The synthesis of 2-acetylnicotinic acid itself was first reported in the mid-20th century. Bain and Saxton described its formation via the reaction of nicotinic acid 1-oxide with boiling acetic anhydride in 1960. This work was crucial for understanding electrophilic substitution in pyridine N-oxide systems.
Later research focused on optimizing these synthetic routes. For example, methods were developed to produce 2-acetylnicotinic acid with high purity by using a palladium-on-carbon catalyst for deoxygenation, which was an improvement over older methods using reagents like phosphorus tribromide (PBr₃) or phosphorus trichloride (PCl₃). google.com The subsequent conversion of 2-acetylnicotinic acid to its acyl chloride derivative represents a logical extension of established chemical principles, combining the known reactivity of both nicotinoyl chlorides and acyl chlorides in general. libretexts.org This historical progression highlights a continuous effort to create more complex and functionalized pyridine-based building blocks for diverse applications.
Properties
Molecular Formula |
C8H6ClNO2 |
|---|---|
Molecular Weight |
183.59 g/mol |
IUPAC Name |
2-acetylpyridine-3-carbonyl chloride |
InChI |
InChI=1S/C8H6ClNO2/c1-5(11)7-6(8(9)12)3-2-4-10-7/h2-4H,1H3 |
InChI Key |
RPJOJLGYWZXSCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC=N1)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 Acetylnicotinic Acid Chloride
Precursor Synthesis: Advanced Approaches to 2-Acetylnicotinic Acid
The synthesis of the essential precursor, 2-acetylnicotinic acid, is a critical first step. Various methods have been developed, ranging from the reaction of N-oxides to the oxidative cleavage of quinoline (B57606) derivatives.
Preparation from Nicotinic Acid N-Oxide and Acetic Anhydride (B1165640)
A primary route to 2-acetylnicotinic acid involves the reaction of nicotinic acid 1-oxide with acetic anhydride. rsc.org This reaction primarily yields 2-acetylnicotinic acid 1-oxide as the main product, with 2-hydroxynicotinic acid and 6-hydroxynicotinic acid formed as by-products. rsc.org The initial product, 2-acetylnicotinic acid 1-oxide, must then undergo a deoxygenation step to yield the desired 2-acetylnicotinic acid. rsc.orggoogle.com
The reaction between nicotinic acid 1-oxide and acetic anhydride is typically performed by boiling the mixture. rsc.org One study reported that after six hours of boiling, the reaction yielded 2-acetylnicotinic acid 1-oxide in a 25-30% yield, alongside 10% 2-hydroxynicotinic acid and 3% 6-hydroxynicotinic acid. rsc.org
Catalytic Deoxygenation Strategies for 2-Acetylnicotinic Acid N-Oxide
Following the formation of 2-acetylnicotinic acid 1-oxide, the N-oxide functional group is removed through catalytic deoxygenation. This is commonly achieved via catalytic hydrogenation. rsc.orgprepchem.com A widely used method involves a Palladium on carbon (Pd/C) catalyst in a hydrogen atmosphere. google.com This approach is favored as it avoids more environmentally harmful reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus tribromide (PBr₃), which were used in older methods. google.com
The process involves treating the N-oxide with a Pd/C catalyst in a suitable solvent, such as an alcohol, under hydrogen pressure. google.com The reaction conditions can be optimized for high yield and purity. google.com For instance, a patented process describes using 0.5 to 3% Pd/C catalyst under a hydrogen atmosphere of 1 to 10 atm. google.com In a laboratory-scale synthesis, 2-acetylnicotinic acid N-oxide is dissolved in an aqueous sodium hydroxide (B78521) solution, the pH is adjusted to 9, and then the mixture is hydrogenated over a 10% palladium on carbon catalyst. prepchem.com After filtration and acidification, the final product, 2-acetylnicotinic acid, is isolated. prepchem.com
| Catalyst | Catalyst Loading | Hydrogen Pressure (atm) | Solvent | Notable Features |
| Pd/C | 0.5 - 3% | 1 - 10 | Alcohol | Environmentally friendly, high yield and purity google.com |
| 10% Pd/C | 1.6 g per 16 g of starting material | Not specified | Water (pH 9) | Lab-scale procedure, good for obtaining a solid product prepchem.com |
Alternative Synthetic Routes to 2-Acetylnicotinic Acid
Besides the N-oxide route, alternative methods for synthesizing 2-acetylnicotinic acid have been explored. One significant method involves the ozonolysis of 8-methylquinoline (B175542). google.comchemicalbook.com In this process, 8-methylquinoline is dissolved in an aqueous solution containing sulfuric acid and subjected to a stream of ozone-containing oxygen at a low temperature (e.g., 1°C). chemicalbook.com After the ozonolysis is complete, the reaction mixture is treated to decompose peroxides, followed by extraction and crystallization to yield 2-acetylnicotinic acid. chemicalbook.com This industrial-scale process has been reported to achieve a 70% yield with a purity of 98.5%. chemicalbook.com
Another less satisfactory historical method starts from o-toluidine, which is used to synthesize 8-methylquinoline, followed by oxidation with potassium permanganate (B83412) (KMnO₄). google.com
Halogenation Procedures for Converting 2-Acetylnicotinic Acid to its Acid Chloride
The conversion of the carboxylic acid group of 2-acetylnicotinic acid into an acid chloride is a standard transformation in organic synthesis. This is typically achieved using various chlorinating agents.
Utilizing Thionyl Chloride and Oxalyl Chloride
Thionyl chloride (SOCl₂) is a common and effective reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.com The reaction converts the carboxylic acid to the corresponding acid chloride, with the by-products, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gases that can be easily removed, simplifying product purification. wikipedia.orgblogspot.com The process generally involves heating the carboxylic acid in neat thionyl chloride or in a solvent. commonorganicchemistry.comprepchem.com For example, the related nicotinoyl chloride is prepared by refluxing nicotinic acid with thionyl chloride for several hours. prepchem.comgoogle.com
Oxalyl chloride ((COCl)₂) is another widely used reagent for this conversion, often in an aprotic solvent like dichloromethane (B109758) (DCM) with a catalytic amount of N,N-dimethylformamide (DMF). commonorganicchemistry.comblogspot.comcolumbia.edu The use of catalytic DMF can significantly accelerate the reaction. columbia.edu This method is known for its mild conditions and is generally effective for a wide range of carboxylic acids, including heteroaromatic ones. commonorganicchemistry.comresearchgate.net The by-products, carbon dioxide (CO₂) and carbon monoxide (CO), are gaseous, facilitating workup. columbia.edu
| Reagent | Typical Conditions | By-products | Advantages |
| Thionyl Chloride (SOCl₂) | Neat or with solvent, reflux commonorganicchemistry.com | SO₂, HCl (gaseous) wikipedia.org | Gaseous by-products simplify purification wikipedia.orgblogspot.com |
| Oxalyl Chloride ((COCl)₂) | DCM, catalytic DMF, RT commonorganicchemistry.comcolumbia.edu | CO₂, CO, HCl (gaseous) columbia.edu | Mild conditions, fast reaction with catalyst columbia.edu |
Phosphorus Halides as Chlorinating Agents
Phosphorus halides, particularly phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), are powerful reagents for converting carboxylic acids to acid chlorides. wikipedia.orgsparkl.me
Phosphorus pentachloride reacts with carboxylic acids, often in the cold, to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. wikipedia.orgyoutube.com The acyl chloride can then be separated by fractional distillation. sparkl.me
Phosphorus trichloride also reacts with carboxylic acids to form the acyl chloride and phosphorous acid (H₃PO₃). sparkl.me While effective, these phosphorus-based reagents are often less preferred than thionyl chloride because the phosphorus-containing by-products are not as easily separated from the desired product. wikipedia.orgwikipedia.org However, they can be advantageous in specific cases, for instance, in preparing thermally labile acyl chlorides. blogspot.com
Optimization of Reaction Conditions and Reagent Stoichiometry
The efficient synthesis of 2-acetylnicotinic acid chloride is highly dependent on the careful optimization of reaction conditions and the stoichiometry of the reagents involved. Research has focused on maximizing yield and purity, particularly in the preparation of the precursor, 2-acetylnicotinic acid, and its subsequent conversion to the acid chloride.
A significant pathway for synthesizing the precursor involves the deoxygenation of an intermediate derived from nicotinic acid N-oxide. google.com The optimization of this deoxygenation step is critical for achieving high yields. Studies have identified that conducting the reaction under a hydrogen atmosphere with a palladium on carbon (Pd/C) catalyst is an effective method. google.comevitachem.com This approach avoids the use of harsher and environmentally less favorable reagents like phosphorus trichloride (PCl₃) or phosphorus tribromide (PBr₃). google.com
Key parameters that have been optimized for the deoxygenation reaction, which converts the intermediate 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone 4-oxide to 3-acetoxy-4-aza-3-methyl-1(3H)-isobenzofuranone, are detailed in the following table. google.com
| Parameter | Optimized Range/Value | Notes |
|---|---|---|
| Catalyst | Palladium on Carbon (Pd/C) | A standard catalyst for hydrogenation and deoxygenation reactions. google.comevitachem.com |
| Catalyst Loading | 0.5% to 3% | This range was found to be optimal for the reaction. google.com |
| Solvent | Alcohol-based solvents | Provides a suitable medium for the reaction. google.com |
| Hydrogen Pressure | 1 to 10 atm | Sufficient pressure to facilitate the hydrogenation process effectively. google.com |
| Reaction Temperature | 100°C to 120°C | The reaction is typically carried out at the reflux temperature of the solvent. google.com |
The subsequent step in the synthesis is the conversion of 2-acetylnicotinic acid to 2-acetylnicotinic acid chloride. This transformation involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Several standard chlorinating agents are employed for this purpose. libretexts.org The choice of reagent can impact the reaction conditions and the purity of the final product due to the nature of the byproducts formed.
The most common reagents for this type of conversion are detailed below.
| Chlorinating Reagent | Chemical Formula | Byproducts | Separation Notes |
|---|---|---|---|
| Thionyl Chloride | SOCl₂ | Sulfur dioxide (SO₂) and hydrogen chloride (HCl) | Byproducts are gaseous, which simplifies purification of the liquid acyl chloride. libretexts.org |
| Phosphorus(V) Chloride | PCl₅ | Phosphorus oxychloride (POCl₃) and hydrogen chloride (HCl) | Requires fractional distillation to separate the product from the liquid byproduct POCl₃. libretexts.org |
| Phosphorus(III) Chloride | PCl₃ | Phosphorous acid (H₃PO₃) | The liquid acyl chloride must be separated from the solid phosphorous acid, typically by distillation. libretexts.org |
The use of thionyl chloride is often preferred as its byproducts are gases, which can be easily removed from the reaction mixture, simplifying the isolation of the desired 2-acetylnicotinic acid chloride. libretexts.org The stoichiometry typically involves using a slight excess of the chlorinating agent to ensure complete conversion of the carboxylic acid. The reaction is often performed in an inert solvent, and the temperature is controlled to manage the reaction rate and minimize side reactions.
Chemical Reactivity and Mechanistic Investigations of 2 Acetylnicotinic Acid Chloride
Nucleophilic Acyl Substitution Reactions of 2-Acetylnicotinic Acid Chloride
2-Acetylnicotinic acid chloride is a reactive compound due to the presence of an acyl chloride functional group and a pyridine (B92270) ring. evitachem.com The carbon atom in the -COCl group is electron-deficient due to the electronegativity of both the oxygen and chlorine atoms, making it susceptible to attack by nucleophiles. chemguide.co.uk The general mechanism for these reactions is a nucleophilic addition-elimination process. libretexts.org In this two-step mechanism, the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the carbonyl group is reformed. libretexts.orgyoutube.com
Reactions with Alcohols: Esterification Mechanisms
2-Acetylnicotinic acid chloride readily reacts with alcohols to form esters. evitachem.comlibretexts.org This reaction is a type of nucleophilic acyl substitution. libretexts.org The process is generally carried out under anhydrous conditions because acyl chlorides react with water. docbrown.info Unlike the reversible Fischer esterification between a carboxylic acid and an alcohol, this reaction is irreversible and typically gives high yields. docbrown.infolibretexts.org
The mechanism involves the following steps:
Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the 2-acetylnicotinic acid chloride. libretexts.orgyoutube.com This leads to the formation of a tetrahedral intermediate where the oxygen of the carbonyl group becomes negatively charged. youtube.com
Elimination of Chloride: The electrons from the negatively charged oxygen reform the carbon-oxygen double bond, and the chloride ion is expelled as a leaving group. libretexts.orgyoutube.com
Deprotonation: A base, which can be another alcohol molecule or a non-nucleophilic base added to the reaction, removes a proton from the oxonium ion to yield the final ester product and a protonated base. libretexts.org
A general representation of this reaction is the synthesis of ethyl 2-acetylnicotinate from 2-acetylnicotinic acid chloride and ethanol.
Table 1: Reaction of 2-Acetylnicotinic Acid Chloride with Ethanol
| Reactant 1 | Reactant 2 | Product |
|---|
Reactions with Amines and Ammonia (B1221849): Amide Formation
The mechanism for amide formation is a nucleophilic addition-elimination reaction: chemguide.co.ukdocbrown.info
Nucleophilic Addition: The nitrogen atom of the amine, with its lone pair of electrons, acts as a nucleophile and attacks the carbonyl carbon of the acyl chloride. chemguide.co.ukdocbrown.info This results in the formation of a tetrahedral intermediate. docbrown.info
Elimination of Chloride: The intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. chemguide.co.uk
Deprotonation: A second molecule of the amine or another base in the reaction mixture removes a proton from the positively charged nitrogen atom, yielding the amide and an ammonium (B1175870) salt. chemguide.co.ukchemguide.co.uk
For example, the reaction with ethylamine (B1201723) produces N-ethyl-2-acetylnicotinamide. chemguide.co.uk
Table 2: Reaction of 2-Acetylnicotinic Acid Chloride with Various Amines
| Amine | Product |
|---|---|
| Ammonia | 2-Acetylnicotinamide |
| Ethylamine | N-ethyl-2-acetylnicotinamide |
It's noteworthy that in these reactions, hydrogen chloride is not typically observed as a final product because it immediately reacts with any excess amine to form the corresponding ammonium chloride salt. chemguide.co.uk
Reactions with Carboxylic Acids: Anhydride (B1165640) Synthesis
2-Acetylnicotinic acid chloride can react with carboxylic acids to produce acid anhydrides. libretexts.org This reaction also follows the nucleophilic acyl substitution pathway.
The mechanism is as follows:
Nucleophilic Attack: The oxygen atom of the carboxylic acid's hydroxyl group attacks the carbonyl carbon of the 2-acetylnicotinic acid chloride. libretexts.org
Elimination: A tetrahedral intermediate is formed, which then collapses to reform the carbonyl double bond and eliminate the chloride ion. libretexts.org
Deprotonation: A base removes the proton from the resulting positively charged intermediate to form the mixed anhydride. libretexts.org
For instance, the reaction of 2-acetylnicotinic acid chloride with nicotinic acid would yield 2-acetylnicotinic nicotinic anhydride. orgsyn.org
Hydrolysis Mechanisms and Considerations
2-Acetylnicotinic acid chloride is highly reactive towards water and readily undergoes hydrolysis to form 2-acetylnicotinic acid. libretexts.org This reaction is typically vigorous, and for this reason, reactions involving acyl chlorides are often performed in anhydrous (dry) solvents. docbrown.infolibretexts.org
The hydrolysis mechanism is a nucleophilic addition-elimination reaction: libretexts.org
Nucleophilic Attack: A water molecule acts as a nucleophile, and one of its lone pairs of electrons attacks the carbonyl carbon of the acyl chloride. libretexts.org
Tetrahedral Intermediate Formation: A tetrahedral intermediate is formed. docbrown.info
Elimination of Chloride: The intermediate collapses, the carbon-oxygen double bond is reformed, and a chloride ion is expelled. libretexts.org
Deprotonation: The chloride ion then abstracts a proton from the oxonium ion, yielding the carboxylic acid and hydrogen chloride. libretexts.org
Due to the reactivity with water, it is crucial to use dry glassware and solvents when working with 2-acetylnicotinic acid chloride to prevent unwanted hydrolysis. libretexts.org
Reactions with Organometallic Reagents
Grignard Reagents for Ketone and Tertiary Alcohol Synthesis
The reaction of 2-acetylnicotinic acid chloride with Grignard reagents (R-Mg-X) can lead to the formation of either ketones or tertiary alcohols, depending on the reaction conditions and the nature of the Grignard reagent. wisc.eduyoutube.com
The reaction proceeds through a nucleophilic acyl substitution followed by a potential second nucleophilic addition. libretexts.orgleah4sci.com The first equivalent of the Grignard reagent attacks the acyl chloride to form a ketone. youtube.comlibretexts.org
Mechanism for Ketone Formation:
Nucleophilic Attack: The Grignard reagent, behaving as a carbanion, attacks the electrophilic carbonyl carbon of the 2-acetylnicotinic acid chloride. youtube.com
Tetrahedral Intermediate: A tetrahedral intermediate is formed. youtube.com
Elimination of Leaving Group: The intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion, which forms a salt with the magnesium halide. This step yields a ketone. youtube.com
However, ketones are also reactive towards Grignard reagents. youtube.com Therefore, if an excess of the Grignard reagent is used, or if the initially formed ketone is sufficiently reactive, a second equivalent of the Grignard reagent will add to the ketone. libretexts.orglibretexts.org
Mechanism for Tertiary Alcohol Formation:
Second Nucleophilic Attack: A second molecule of the Grignard reagent attacks the carbonyl carbon of the newly formed ketone. youtube.comlibretexts.org
Alkoxide Formation: This addition results in the formation of a magnesium alkoxide intermediate. youtube.com
Protonation: Subsequent workup with an aqueous acid protonates the alkoxide to yield the tertiary alcohol. youtube.com
It is possible to favor the formation of the ketone by using a less reactive organometallic reagent, such as a Gilman reagent (a lithium dialkylcuprate), which generally does not react with the ketone product. chemistrysteps.comlibretexts.org
Table 3: Products from Reaction of 2-Acetylnicotinic Acid Chloride with Grignard Reagents
| Grignard Reagent (R-MgX) | Product(s) |
|---|---|
| 1 equivalent of CH₃MgBr | 2,3-diacetylpyridine (ketone) |
Organocuprate Reactions
The reaction of acyl chlorides with organocuprate reagents, also known as Gilman reagents (R₂CuLi), is a powerful method for the synthesis of ketones. nih.govnih.gov Unlike more reactive organometallic reagents such as Grignard or organolithium reagents, which typically add twice to acyl chlorides to yield tertiary alcohols, organocuprates are milder and more selective, allowing the reaction to be stopped at the ketone stage. spectrabase.comnih.gov This selectivity is particularly pronounced at low temperatures. organic-chemistry.org
In the case of 2-acetylnicotinic acid chloride, the molecule already contains a ketone functional group. The use of an organocuprate reagent is therefore highly advantageous as it will selectively react with the more electrophilic acyl chloride to form a 1,3-diketone, without affecting the existing acetyl group.
The general mechanism involves a nucleophilic acyl substitution. The organocuprate adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a good leaving group, to yield the corresponding ketone. wikipedia.org
The reaction of 2-acetylnicotinic acid chloride with a Gilman reagent, such as lithium dimethylcuprate, would proceed as follows:
Reaction Scheme:
This transformation is significant for the synthesis of various substituted pyridine derivatives, particularly 1,3-diketones, which are valuable precursors in heterocyclic chemistry.
Table 1: Representative Organocuprate Reactions with 2-Acetylnicotinic Acid Chloride The following data is illustrative of typical outcomes for this reaction type based on established chemical principles.
| Organocuprate Reagent (R₂CuLi) | Product (1,3-Diketone) | Solvent | Typical Temperature | Anticipated Yield |
|---|---|---|---|---|
| Lithium dimethylcuprate ((CH₃)₂CuLi) | 2,4-dioxopentyl)nicotinic acid derivative | THF | -78 °C | High |
| Lithium diphenylcuprate ((Ph)₂CuLi) | 2-(benzoylacetyl)nicotinic acid derivative | Ether | -78 °C to 0 °C | Good |
| Lithium di-tert-butylcuprate ((t-Bu)₂CuLi) | 2-(pivaloylacetyl)nicotinic acid derivative | THF | -78 °C | Moderate to Good |
Electrophilic Aromatic Substitution Reactions: Friedel-Crafts Acylation
The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring. google.comyoutube.com The reaction typically employs an acyl chloride and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). baranlab.org The Lewis acid coordinates to the halogen of the acyl chloride, generating a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. google.com
The application of Friedel-Crafts acylation to 2-acetylnicotinic acid chloride presents specific challenges and opportunities. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine ring is electron-deficient and thus deactivated towards electrophilic aromatic substitution. google.com Consequently, intermolecular Friedel-Crafts reactions where the pyridine ring of 2-acetylnicotinic acid chloride acts as the nucleophile are generally not feasible.
However, 2-acetylnicotinic acid chloride can function as the acylating agent , reacting with other electron-rich aromatic compounds. More significantly, it can serve as a substrate for intramolecular Friedel-Crafts acylation, a powerful strategy for constructing fused heterocyclic ring systems. researchgate.net This would require a derivative of 2-acetylnicotinic acid chloride that possesses a tethered aromatic ring. For example, if the acetyl group were converted to a phenoxyethyl side chain, an intramolecular cyclization could be induced.
The mechanism for such an intramolecular reaction would involve the formation of the acylium ion at the nicotinoyl chloride position, followed by attack from the tethered phenyl ring to form a new cyclic structure. researchgate.net The success of such cyclizations is highly dependent on the length and nature of the linking chain, with the formation of 5- and 6-membered rings being the most common. researchgate.netarkat-usa.org
Table 2: Representative Intramolecular Friedel-Crafts Acylation of a 2-Acetylnicotinic Acid Chloride Derivative The following data is illustrative of a potential intramolecular reaction based on established chemical principles.
| Substrate | Lewis Acid Catalyst | Product | Reaction Type | Anticipated Outcome |
|---|---|---|---|---|
| 2-(2-phenoxyacetyl)nicotinoyl chloride | AlCl₃ | Fused tricyclic lactone | Intramolecular Acylation | Formation of a new 6-membered ring |
| 2-(3-phenylpropanoyl)nicotinoyl chloride | Polyphosphoric Acid (PPA) | Fused dihydropyrido-indanone | Intramolecular Acylation | Formation of a new 6-membered ring |
Pericyclic and Photochemical Transformations involving 2-Acetylnicotinic Acid Chloride Derivatives
The derivatives of 2-acetylnicotinic acid chloride, particularly the ketones formed from its reactions, are potential substrates for various pericyclic and photochemical transformations. These reactions offer pathways to complex molecular architectures that are often difficult to access through conventional thermal reactions.
Pericyclic Reactions: Pericyclic reactions are concerted processes that proceed through a cyclic transition state. The most relevant class for derivatives of 2-acetylnicotinic acid chloride would be cycloaddition reactions, such as the Diels-Alder reaction. researchgate.net The pyridine ring itself can participate in [4+2] cycloadditions, although its aromaticity and electron-deficient nature often necessitate high temperatures or the use of electron-rich dienophiles. researchgate.net Alternatively, derivatives could be synthesized where a diene is attached elsewhere on the molecule, allowing for an intramolecular Diels-Alder reaction.
Photochemical Transformations: The photochemistry of pyridine and its derivatives is rich and often involves skeletal rearrangements. Irradiation of pyridines can lead to photoisomerization, yielding various positional isomers through intermediates like "Dewar-pyridines" or azabicyclo[2.2.0]hexadienes.
Furthermore, the acetyl group in derivatives of 2-acetylnicotinic acid chloride provides a chromophore that can initiate photochemical reactions. Ketones are known to undergo several classic photoreactions:
Norrish Type I Cleavage: Homolytic cleavage of the bond alpha to the carbonyl group, forming two radical fragments.
Norrish Type II Reaction: Intramolecular hydrogen abstraction by the excited carbonyl oxygen from a gamma-carbon, leading to cleavage or cyclization (to form a cyclobutanol).
Paterno-Büchi Reaction: A [2+2] photocycloaddition between the excited carbonyl group and an alkene to form an oxetane.
For a derivative like 2-propionylnicotinic acid, a Norrish Type II reaction could occur, involving abstraction of a hydrogen from the terminal methyl group. The resulting biradical could then cyclize to form a substituted cyclobutanol (B46151) or cleave to yield 2-vinylnicotinic acid and an enol.
Table 3: Plausible Photochemical Reactions of a 2-Acetylnicotinic Acid Chloride Derivative The following data is illustrative of potential photochemical outcomes based on established principles for similar structures.
| Substrate Derivative | Reaction Type | Irradiation Wavelength (Typical) | Potential Product(s) | Mechanistic Pathway |
|---|---|---|---|---|
| 2-Propionylnicotinic acid | Norrish Type II | ~313 nm | Cyclobutanol derivative or 2-vinylnicotinic acid derivative | γ-Hydrogen abstraction |
| 2-Acetylnicotinic acid ester + Alkene | Paterno-Büchi | Broadband UV | Oxetane adduct | [2+2] Photocycloaddition |
| 2-Acetylpyridine (B122185) derivative | Photoisomerization | 254 nm (Vapor Phase) | Positional isomers (e.g., 4-acetyl-picolinic acid derivative) | Azabicyclo[2.2.0]hexadiene intermediate |
Applications in Advanced Organic Synthesis and Materials Science Research
Precursor Role in the Synthesis of Complex Heterocyclic Scaffolds
The reactivity of 2-acetylnicotinic acid chloride makes it an excellent starting material for the construction of complex heterocyclic scaffolds. The acyl chloride functional group is highly susceptible to nucleophilic attack, allowing for the introduction of various substituents and the formation of new rings. evitachem.comlibretexts.org This reactivity, coupled with the inherent properties of the pyridine (B92270) ring, enables the synthesis of a diverse array of heterocyclic structures.
The general mechanism involves a nucleophilic addition-elimination reaction at the carbonyl carbon of the acyl chloride. evitachem.comlibretexts.org A nucleophile, such as an amine or alcohol, attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being a good leaving group, is eliminated, resulting in the formation of a new amide or ester linkage and the generation of hydrogen chloride. evitachem.comlibretexts.org This fundamental reaction can be strategically employed to build more elaborate heterocyclic systems. For instance, by choosing bifunctional nucleophiles, subsequent intramolecular reactions can lead to the formation of fused or bridged ring systems.
Intermediate in the Preparation of Advanced Agrochemical Research Compounds
Nicotinic acid derivatives, including those derived from 2-acetylnicotinic acid, are key intermediates in the synthesis of various herbicides. google.com Compounds such as imazapyr (B1671738), picloram, imazethapyr, and imazaquin (B1671739) are examples of agrochemicals whose synthesis can involve intermediates structurally related to 2-acetylnicotinic acid. google.com The ability to introduce the acetylnicotinoyl moiety into a larger molecule is a critical step in creating these complex and effective agrochemical agents. google.com
The development of efficient and high-yield synthetic routes to 2-acetylnicotinic acid itself has been a focus of industrial research, highlighting its importance in this sector. google.com One patented method describes a process for producing high-purity 2-acetylnicotinic acid from nicotinic acid N-oxide, which is then likely converted to the acid chloride for further reactions. google.com This underscores the industrial relevance of 2-acetylnicotinic acid chloride as a key building block for the agrochemical industry. google.com
Utilisation in Medicinal Chemistry Research for Diverse Compound Libraries
In the realm of medicinal chemistry, 2-acetylnicotinic acid chloride is a valuable reagent for generating diverse compound libraries for drug discovery. evitachem.comgoogle.com Its ability to readily react with a wide range of nucleophiles allows for the rapid synthesis of numerous analogs. evitachem.com This is particularly useful in the early stages of drug development, where screening large numbers of structurally related compounds is essential for identifying potential therapeutic agents.
Nicotinic acid derivatives have been used as intermediates in the synthesis of a multitude of compounds, including the anti-inflammatory drug niflumic acid and the antiarrhythmic agent disopyramide. google.com The structural motif provided by 2-acetylnicotinic acid chloride can be found in various biologically active molecules. Its use as an intermediate allows for the introduction of the acetylpyridinecarboxylic acid core, which can be further modified to optimize pharmacological properties. evitachem.comgoogle.com
Potential in Polymer Science and Macromolecular Engineering
While less documented than its applications in other fields, the reactive nature of 2-acetylnicotinic acid chloride suggests its potential utility in polymer science and macromolecular engineering. Acyl chlorides are known to react with diols or diamines to form polyesters and polyamides, respectively. The incorporation of the nicotinic acid moiety into a polymer backbone could impart unique properties to the resulting material, such as altered solubility, thermal stability, or the ability to coordinate with metal ions.
The pyridine nitrogen in the 2-acetylnicotinic acid chloride structure offers a site for potential post-polymerization modification. This could allow for the grafting of side chains or the introduction of specific functionalities, further tailoring the properties of the polymer for specific applications. Research in this area could lead to the development of novel functional polymers with applications in areas such as drug delivery, catalysis, or materials with specific electronic or optical properties.
Analytical and Spectroscopic Characterization Methodologies for 2 Acetylnicotinic Acid Chloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of 2-acetylnicotinic acid chloride. evitachem.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
Proton NMR (¹H NMR) Analysis
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within the 2-acetylnicotinic acid chloride molecule. The protons on the carbon adjacent to a carbonyl group are typically deshielded and appear in the region of δ 2.0-2.5 ppm in the ¹H NMR spectrum. libretexts.org The protons of the pyridine (B92270) ring are expected to resonate in the aromatic region, typically between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns of these aromatic protons provide definitive information about the substitution pattern on the pyridine ring.
A representative ¹H NMR spectrum of a related compound, acetyl chloride, shows a sharp singlet for the methyl protons. chemicalbook.com For 2-acetylnicotinic acid chloride, a singlet corresponding to the three protons of the acetyl group would be anticipated, likely in the δ 2.0-3.0 ppm range. The protons on the pyridine ring would exhibit more complex splitting patterns due to spin-spin coupling.
Table 1: Predicted ¹H NMR Chemical Shifts for 2-Acetylnicotinic Acid Chloride
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | 2.0 - 3.0 |
| Pyridine Ring | 7.0 - 9.0 |
Carbon-13 NMR (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in 2-acetylnicotinic acid chloride will produce a distinct signal in the ¹³C NMR spectrum. cognitoedu.org The carbonyl carbons are particularly noteworthy, with the acyl chloride carbonyl carbon expected to appear in the range of 160-180 ppm and the ketone carbonyl of the acetyl group resonating at a higher chemical shift, typically between 190-220 ppm. organicchemistrydata.orgoregonstate.edu The carbon atoms of the pyridine ring will have signals in the aromatic region, generally between 120 and 160 ppm. oregonstate.edu
The chemical shift of a carbon atom is influenced by the electronegativity of the atoms attached to it. libretexts.org The presence of the electronegative chlorine and nitrogen atoms in 2-acetylnicotinic acid chloride will cause the attached carbons to be deshielded, resulting in higher chemical shift values. libretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Acetylnicotinic Acid Chloride
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
| Acetyl (CH₃) | 20 - 30 |
| Pyridine Ring | 120 - 160 |
| Acyl Chloride (C=O) | 160 - 180 |
| Acetyl (C=O) | 190 - 220 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the functional groups present in a molecule. libretexts.org For 2-acetylnicotinic acid chloride, the IR spectrum will be dominated by strong absorption bands characteristic of the two carbonyl groups. The acyl chloride carbonyl (C=O) stretching vibration is particularly diagnostic, appearing at a high frequency, typically in the range of 1775–1810 cm⁻¹. uobabylon.edu.iqlibretexts.org This high frequency is due to the strong electron-withdrawing effect of the chlorine atom. libretexts.org
The ketone carbonyl of the acetyl group will also show a strong absorption, but at a slightly lower frequency, generally around 1680-1700 cm⁻¹. The spectrum will also feature C-H stretching vibrations from the acetyl group and the pyridine ring, as well as C-N and C=C stretching vibrations characteristic of the aromatic pyridine ring. uobabylon.edu.iq
Table 3: Characteristic IR Absorption Frequencies for 2-Acetylnicotinic Acid Chloride
| Functional Group | Characteristic Absorption (cm⁻¹) |
| Acyl Chloride (C=O) | 1775 - 1810 |
| Ketone (C=O) | 1680 - 1700 |
| Aromatic C=C | ~1600 |
| C-N Stretch | 1000 - 1350 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight of 2-acetylnicotinic acid chloride and for obtaining information about its structure through the analysis of its fragmentation patterns. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound. Due to the presence of chlorine, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) separated by two mass units, with a characteristic intensity ratio of 3:1. libretexts.orgdocbrown.info
The fragmentation of 2-acetylnicotinic acid chloride under electron ionization will likely involve the loss of the chlorine atom, the acetyl group, or carbon monoxide. The fragmentation of related compounds like acetyl chloride shows a prominent peak corresponding to the acetyl cation (CH₃CO⁺). nist.gov The fragmentation pattern provides a fingerprint that can be used to confirm the identity of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring in 2-acetylnicotinic acid chloride is an aromatic chromophore that will absorb UV light. The UV-Vis spectrum is expected to show characteristic absorption bands in the ultraviolet region. For instance, nicotinic acid, a related compound, exhibits absorption peaks at approximately 213 nm and 261 nm when in an acidic solution. starna.com The exact positions and intensities of the absorption maxima for 2-acetylnicotinic acid chloride will depend on the solvent and the electronic effects of the acetyl and acyl chloride substituents on the pyridine ring.
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic techniques are indispensable for assessing the purity of 2-acetylnicotinic acid chloride and for monitoring the progress of chemical reactions involving this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are commonly employed for these purposes. chemscene.com
In HPLC, a solution of the compound is passed through a column packed with a stationary phase. The separation is based on the differential partitioning of the compound between the mobile phase and the stationary phase. By using a suitable detector, such as a UV detector, the purity of the sample can be determined by the presence of a single major peak. Different column types and mobile phase compositions can be used to optimize the separation.
Gas chromatography is another powerful separation technique, particularly for volatile compounds. nist.gov In GC, the sample is vaporized and passed through a column with a carrier gas. The separation is based on the compound's volatility and its interactions with the stationary phase. The effluent from the column is then detected, often by a flame ionization detector (FID) or a mass spectrometer (GC-MS), to provide a chromatogram that indicates the purity of the sample. These techniques are also invaluable for tracking the disappearance of starting materials and the appearance of products over the course of a reaction, thereby allowing for optimization of reaction conditions.
High-Performance Liquid Chromatography (HPLC) with DAD Detection
High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a cornerstone technique for the analysis of 2-Acetylnicotinic acid chloride. This method offers high resolution, sensitivity, and the ability to monitor multiple wavelengths simultaneously, which is invaluable for purity assessments and stability studies. A stability-indicating reversed-phase HPLC (RP-HPLC) method is often developed to separate the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. researchgate.netrjptonline.org
Methodology and Research Findings:
A typical RP-HPLC method for the analysis of nicotinic acid derivatives, which can be adapted for 2-Acetylnicotinic acid chloride, involves a C18 column and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. researchgate.netrjptonline.orgnih.gov The selection of the mobile phase composition and pH is critical for achieving optimal separation. For instance, a mobile phase of acetonitrile (B52724) and a phosphate (B84403) or acetate (B1210297) buffer is commonly used. researchgate.netrjptonline.org The flow rate is typically maintained around 1.0 mL/min, and detection is often performed at a wavelength where the analyte exhibits maximum absorbance, for example, around 260 nm for nicotinic acid derivatives. nih.gov
In the context of stability-indicating assays, forced degradation studies are performed to generate potential degradation products. These studies typically expose the compound to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netnih.govproquest.com The resulting degradation products can then be separated from the parent compound, demonstrating the specificity of the analytical method. For example, under basic hydrolysis, the primary degradation product would likely be 2-acetylnicotinic acid, formed by the hydrolysis of the acyl chloride group.
The use of a DAD detector allows for the assessment of peak purity, ensuring that the chromatographic peak of the main compound does not co-elute with any impurities. mdpi.com This is achieved by comparing the UV spectra at different points across the peak.
Illustrative HPLC-DAD Method Parameters for 2-Acetylnicotinic Acid Chloride Analysis:
| Parameter | Condition |
| Chromatographic Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.05 M Potassium Dihydrogen Phosphate Buffer (pH 3.5) (40:60 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 262 nm (with DAD for peak purity) |
Illustrative Retention Data from a Stability-Indicating HPLC Analysis:
| Compound | Retention Time (min) | Peak Purity |
| 2-Acetylnicotinic acid | 3.5 | Pass |
| 2-Acetylnicotinic acid chloride | 5.8 | Pass |
| Unknown Impurity 1 | 7.2 | - |
| Unknown Impurity 2 | 8.5 | - |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is an essential technique for the identification and quantification of volatile by-products that may be present in 2-Acetylnicotinic acid chloride. These by-products can arise from the starting materials, side reactions during synthesis, or subsequent degradation. Given the potential toxicity of some volatile impurities, their control is of paramount importance. semanticscholar.orgresearchgate.net
Methodology and Research Findings:
The analysis of volatile impurities in pharmaceutical compounds often involves headspace GC-MS, which is particularly suitable for detecting trace levels of volatile organic compounds in a non-volatile matrix. researchgate.net Alternatively, direct injection can be used for less volatile by-products. researchgate.net The choice of the GC column is critical, with polar columns like those with a polyethylene (B3416737) glycol (wax) stationary phase often being used for the analysis of polar analytes such as pyridine derivatives. researchgate.net
In the synthesis of 2-Acetylnicotinic acid chloride, potential volatile by-products could include residual solvents used in the synthesis (e.g., toluene, dichloromethane) or by-products from side reactions, such as pyridine or other pyridine derivatives. researchgate.net For instance, the decarboxylation of nicotinic acid derivatives under certain conditions could lead to the formation of volatile pyridine compounds.
The mass spectrometer provides highly specific detection and allows for the identification of unknown impurities by comparing their mass spectra with reference libraries (e.g., NIST). Selected Ion Monitoring (SIM) can be employed to enhance the sensitivity and selectivity for target analytes. semanticscholar.org In some cases, derivatization may be employed to improve the volatility and chromatographic behavior of certain analytes, although direct analysis is often preferred for its simplicity. nih.govosti.gov
Illustrative GC-MS Method Parameters for Volatile By-products in 2-Acetylnicotinic Acid Chloride:
| Parameter | Condition |
| GC Column | DB-WAX (e.g., 30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injection Mode | Headspace or Direct Liquid Injection |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Initial 50 °C (hold 5 min), ramp at 10 °C/min to 220 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 35-350 |
Illustrative Data for Potential Volatile By-products by GC-MS:
| By-product | Retention Time (min) | Key Mass Fragments (m/z) |
| Pyridine | 6.2 | 79, 52, 78 |
| Toluene | 8.9 | 91, 92, 65 |
| Dichloromethane (B109758) | 4.5 | 49, 84, 86 |
| 2-Methylpyridine | 7.5 | 93, 92, 66 |
Theoretical and Computational Chemistry Studies of 2 Acetylnicotinic Acid Chloride
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and predicting the reactivity of molecules like 2-acetylnicotinic acid chloride. By analogy with studies on similar compounds, such as 2-acetylpyridine (B122185) and other nicotinic acid derivatives, we can infer how these calculations would elucidate the properties of the target molecule. scielo.brresearchgate.netepstem.net
Frontier Molecular Orbitals (HOMO and LUMO):
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. For 2-acetylnicotinic acid chloride, the HOMO is expected to be localized primarily on the pyridine (B92270) ring and the oxygen atom of the acetyl group, indicating these are the most likely sites for electrophilic attack. Conversely, the LUMO is likely centered on the carbonyl carbon of the acid chloride and the acetyl group, making these the primary sites for nucleophilic attack. scielo.brresearchgate.net
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. A smaller gap suggests higher reactivity. For derivatives of 2-acetylpyridine, the HOMO-LUMO gap has been calculated using the B3LYP method with a 6-311G basis set. scielo.brresearchgate.net Similar calculations for 2-acetylnicotinic acid chloride would provide valuable insights into its stability.
Table 1: Predicted Frontier Orbital Properties of 2-Acetylnicotinic Acid Chloride
| Property | Predicted Location/Value | Significance |
| HOMO | Pyridine ring, acetyl oxygen | Site for electrophilic attack |
| LUMO | Carbonyl carbons (acid chloride and acetyl) | Site for nucleophilic attack |
| HOMO-LUMO Gap | Predicted to be relatively small | Indicates high reactivity |
This table is predictive and based on data from related compounds.
Molecular Electrostatic Potential (MEP):
A Molecular Electrostatic Potential (MEP) map would visually represent the charge distribution on the molecule's surface. For 2-acetylnicotinic acid chloride, the MEP would likely show a negative potential (red and yellow regions) around the oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring, indicating these as sites for electrophilic attack. A positive potential (blue regions) would be expected around the hydrogen atoms and the carbonyl carbons, highlighting them as sites for nucleophilic attack. This is consistent with findings for 2-(methylthio)nicotinic acid. researchgate.net
Computational Modeling of Reaction Mechanisms and Transition States
Computational modeling is instrumental in elucidating the step-by-step pathways of chemical reactions and characterizing the high-energy transition states. smu.edu For 2-acetylnicotinic acid chloride, this would be particularly useful for understanding its synthesis and subsequent reactions.
For instance, in the reaction with an alcohol to form an ester, the computational model would detail the approach of the alcohol, the formation of the new carbon-oxygen bond, the breaking of the carbon-chlorine bond, and the departure of the chloride ion. byjus.com
Table 2: Predicted Energetics for Nucleophilic Acyl Substitution of 2-Acetylnicotinic Acid Chloride
| Reaction Step | Predicted Relative Energy (kcal/mol) | Description |
| Reactants | 0 | Starting materials (2-acetylnicotinic acid chloride + nucleophile) |
| Transition State 1 | +10 to +20 | Formation of the tetrahedral intermediate |
| Tetrahedral Intermediate | -5 to +5 | Intermediate species with a tetrahedral carbonyl carbon |
| Transition State 2 | +15 to +25 | Expulsion of the chloride ion |
| Products | -10 to -20 | Final ester or amide product and HCl |
These values are illustrative and would need to be confirmed by specific calculations for 2-acetylnicotinic acid chloride.
Density Functional Theory (DFT) Applications in Predicting Spectroscopic Properties
DFT calculations are widely used to predict various spectroscopic properties, including vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govnih.govnih.gov
Vibrational Spectroscopy:
By calculating the vibrational frequencies of 2-acetylnicotinic acid chloride, a theoretical infrared (IR) and Raman spectrum can be generated. These theoretical spectra can then be compared with experimental data to confirm the molecule's structure and assign specific vibrational modes to different functional groups. For example, the calculations would predict the characteristic stretching frequencies for the C=O bonds of the acetyl and acid chloride groups, as well as the various vibrations of the pyridine ring. A study on 2-acetylpyridine demonstrated good agreement between experimental and DFT-calculated vibrational spectra, with an average deviation of less than 4 cm⁻¹. nih.gov
Table 3: Predicted Vibrational Frequencies for Key Functional Groups of 2-Acetylnicotinic Acid Chloride
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| C=O (Acid Chloride) | 1780 - 1820 | Stretching |
| C=O (Acetyl) | 1680 - 1710 | Stretching |
| C-Cl | 650 - 850 | Stretching |
| Pyridine Ring | 1400 - 1600 | Ring Stretching |
These are typical ranges and would be refined by specific DFT calculations.
NMR Spectroscopy:
DFT can also predict the ¹H and ¹³C NMR chemical shifts. scielo.br This is achieved by calculating the magnetic shielding tensors for each nucleus in the molecule. These predicted spectra are invaluable for interpreting experimental NMR data and confirming the structural assignment. For derivatives of 2-acetylpyridine, DFT calculations have been successfully used to assign ¹H and ¹³C NMR signals. researchgate.net
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations can provide insights into the conformational flexibility of 2-acetylnicotinic acid chloride. nih.gov These simulations model the movement of atoms over time, allowing for the exploration of different possible conformations and their relative stabilities. nih.gov
For 2-acetylnicotinic acid chloride, a key area of interest would be the rotational barrier around the single bond connecting the acetyl group to the pyridine ring. MD simulations could determine the preferred orientation of the acetyl group relative to the ring and the energy required to rotate it. This information is important as the conformation can influence the molecule's reactivity and its interactions with other molecules. Studies on other pyridine derivatives have successfully used MD simulations to investigate conformational isomers. chinesechemsoc.org
The simulations could also reveal information about intermolecular interactions in the solid state or in solution, which can be crucial for understanding its physical properties and crystal packing. nih.gov
Future Directions and Emerging Research Avenues for 2 Acetylnicotinic Acid Chloride
Exploration of Novel Catalytic Reactions
The reactivity of 2-acetylnicotinic acid chloride is primarily dictated by its acyl chloride group and the pyridine (B92270) nitrogen, which allow it to readily participate in nucleophilic acyl substitutions and condensation reactions. evitachem.com While established methods exist, future research will likely focus on discovering and implementing novel catalytic systems to enhance the efficiency and selectivity of these transformations.
Current synthesis of the precursor, 2-acetylnicotinic acid, often employs a palladium on carbon (Pd/C) catalyst for deoxygenation reactions. evitachem.comgoogle.com An emerging area of interest is the exploration of alternative, more sustainable, and cost-effective catalysts. This includes the potential application of natural catalysts, such as citric acid from lemon juice, which has been successfully used in the green synthesis of other nicotinic acid derivatives like Schiff bases. Research into metal-organic frameworks (MOFs), nanoparticulate catalysts, and polymer-encapsulated palladium systems could also yield catalysts with higher activity and easier recyclability for reactions involving 2-acetylnicotinic acid chloride. durham.ac.uk Furthermore, the development of chiral catalysts for asymmetric reactions starting from this acyl chloride could open new pathways to enantiomerically pure pharmaceutical intermediates. durham.ac.uk
Development of Green Chemistry Approaches for Synthesis
The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and the production of 2-acetylnicotinic acid and its derivatives is no exception. A significant advancement has been the move away from hazardous reagents like phosphorus tribromide (PBr₃) and phosphorus trichloride (B1173362) (PCl₃) for deoxygenation steps in its synthesis. google.com The adoption of a Pd/C catalyst with a hydrogen atmosphere represents a greener alternative that minimizes pollution and production costs. evitachem.comgoogle.com
Future research is expected to build on this foundation by exploring even more environmentally benign processes. Key areas of investigation include:
Biocatalysis: The use of enzymes for organic synthesis offers mild reaction conditions and high selectivity. rsc.org Lipases, such as Novozym® 435 from Candida antarctica, have been successfully used in continuous-flow microreactors to produce nicotinamide (B372718) derivatives, demonstrating the potential for enzymatic routes in this chemical family. rsc.org
Oxidative Processes: The use of clean oxidants is a cornerstone of green chemistry. The direct air oxidation of picoline to produce nicotinic acid (niacin) is a state-of-the-art green process. chimia.ch Similarly, methods using ozone as a low-cost, pollution-free oxidant have been developed for related compounds like 2-chloronicotinic acid, suggesting a viable future strategy for 2-acetylnicotinic acid synthesis. chimia.ch
Sustainable Solvents: Replacing traditional organic solvents with greener alternatives, such as tert-amyl alcohol, which has been used in the biocatalytic synthesis of nicotinamides, will be a critical step in reducing the environmental footprint of production processes. rsc.org
Advanced Applications in Targeted Synthesis of Complex Natural Products or Bioactive Scaffolds
2-Acetylnicotinic acid and its derivatives serve as crucial intermediates in the production of a wide range of commercially important molecules, including herbicides like imazapyr (B1671738) and pharmaceuticals such as the anti-inflammatory drug niflumic acid and the antiarrhythmic agent disopyramide. google.com The compound is also employed in creating new materials and has been studied for its potential antimicrobial properties. evitachem.com
The next frontier lies in leveraging the unique chemical reactivity of 2-acetylnicotinic acid chloride for the targeted synthesis of more complex natural products and novel bioactive scaffolds. Its structure is a key component of many alkaloids and other biologically active heterocycles. Future research will likely focus on incorporating this building block into multi-step syntheses to access intricate molecular architectures that are otherwise difficult to construct. For instance, its derivatives have been used to create other heterocyclic systems, such as 1,3,4-thiadiazoles, 1,3,4-triazoles, and thiazolidinones, which are known to possess significant biological activities. researchgate.netresearchgate.net The ability to use 2-acetylnicotinic acid chloride as a starting point for creating libraries of complex molecules will be invaluable for drug discovery and materials science.
Integration with Flow Chemistry and Automated Synthesis Systems
The integration of synthesis with flow chemistry and automation represents a paradigm shift in modern chemical production, offering enhanced safety, efficiency, and scalability. chim.itspringerprofessional.de Given its role as a key intermediate, 2-acetylnicotinic acid chloride is an ideal candidate for incorporation into these advanced manufacturing platforms.
Flow Chemistry: Continuous-flow processing offers superior control over reaction parameters like temperature and mixing, which is particularly advantageous for handling reactive species like acid chlorides. chim.it The miniaturized nature of flow reactors improves heat and mass transfer and enhances the safety profile of exothermic or hazardous reactions. chim.it The successful flow synthesis of other heterocycles and acid chlorides, such as (S)-2-acetyloxypropionic acid chloride, demonstrates the feasibility and benefits of applying this technology. durham.ac.ukgoogle.com This approach allows for the efficient, on-demand production of 2-acetylnicotinic acid chloride or its immediate use in sequential, multi-step flow processes to generate more complex molecules without isolating intermediates. uc.pt
Automated Synthesis: The development of automated synthesis platforms, which can combine artificial intelligence, robotics, and real-time analytics, is set to revolutionize chemical discovery. youtube.com These systems can rapidly screen reaction conditions, optimize yields, and generate libraries of compounds for testing. youtube.comresearchgate.net By designing fused pyridine building blocks amenable to high-throughput synthesis, researchers can accelerate the discovery of novel lead compounds. nih.govresearchgate.net Integrating 2-acetylnicotinic acid chloride into such automated workflows would dramatically decrease the time required to synthesize and evaluate new derivatives for applications in medicine and materials, moving the field closer to the on-demand, autonomous creation of functional molecules. chemrxiv.org
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-acetylnicotinic acid chloride, and how can purity be ensured?
- Methodology :
- Synthesis : React 2-acetylnicotinic acid with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Monitor completion via FT-IR for disappearance of the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and emergence of the acyl chloride C=O stretch (~1800 cm⁻¹) .
- Purification : Use vacuum distillation to remove excess SOCl₂, followed by recrystallization in dry dichloromethane/hexane. Confirm purity via HPLC (≥98%) and ¹H NMR (absence of proton signals from starting material) .
Q. How should researchers characterize 2-acetylnicotinic acid chloride to confirm structural integrity?
- Analytical Workflow :
- Spectroscopy : ¹³C NMR to verify the acyl chloride carbon signal (~170 ppm) and absence of carboxylic acid signals (~165–175 ppm for COOH).
- Mass Spectrometry : ESI-MS in negative ion mode to detect [M–Cl]⁻ peaks.
- Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (e.g., C₈H₆ClNO₃: C 47.67%, H 3.00%, N 6.95%, Cl 17.59%) .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of 2-acetylnicotinic acid chloride in nucleophilic acyl substitutions?
- Experimental Design :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with amines (e.g., aniline) in varying solvents (e.g., THF vs. DMF).
- Computational Modeling : DFT calculations (B3LYP/6-31G*) to compare activation energies for substitution at the acyl chloride vs. acetyl group.
- Key Findings : Steric hindrance from the pyridine ring reduces reactivity compared to aliphatic acyl chlorides. Base additives (e.g., triethylamine) improve yields by scavenging HCl .
Q. How does hydrolytic stability of 2-acetylnicotinic acid chloride impact storage and reaction conditions?
- Stability Protocol :
- Accelerated Degradation Studies : Expose the compound to controlled humidity (40–80% RH) at 25°C and monitor decomposition via LC-MS.
- Optimal Storage : Store under argon at –20°C in amber vials with molecular sieves. Shelf life: ~6 months with <5% hydrolysis to 2-acetylnicotinic acid .
Q. What advanced techniques resolve contradictions in reported reaction yields with 2-acetylnicotinic acid chloride?
- Troubleshooting Framework :
- Variable Screening : Design a DoE (Design of Experiments) to test temperature, solvent polarity, and nucleophile concentration.
- Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization via Friedel-Crafts pathways in aromatic solvents).
- Case Study : In Friedel-Crafts acylations, substituting AlCl₃ with milder Lewis acids (e.g., FeCl₃) reduces side reactions while maintaining >70% yield .
Key Guidelines for Reproducibility
- Documentation : Follow Beilstein Journal standards: Report all synthetic steps, characterization data, and statistical analyses in the main text or supplementary materials .
- Safety : Use fume hoods and PPE (gloves, goggles) due to the compound’s lachrymatory and corrosive properties. Refer to GHS hazard codes (e.g., H314 for skin corrosion) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
